molecular formula C8H5ClO4S3 B6151293 methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate CAS No. 2169521-06-4

methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate

Cat. No. B6151293
CAS RN: 2169521-06-4
M. Wt: 296.8
InChI Key:
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Description

Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the formula C8H5ClO4S3 . It has a molecular weight of 296.77 .


Synthesis Analysis

The synthesis of thiophene derivatives like methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate involves various strategies. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate can be represented by the InChI code: 1S/C8H5ClO4S3/c1-13-8(10)6-2-4-5(14-6)3-7(15-4)16(9,11)12/h2-3H,1H3 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate involves the chlorosulfonation of thieno[3,2-b]thiophene-2-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "Thieno[3,2-b]thiophene-2-carboxylic acid", "Chlorosulfonic acid", "Methanol", "Triethylamine", "Dimethylformamide", "Sodium bicarbonate", "Ice" ], "Reaction": [ "To a solution of thieno[3,2-b]thiophene-2-carboxylic acid in dimethylformamide, add triethylamine and chlorosulfonic acid dropwise with stirring at 0°C.", "After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12 hours.", "Pour the reaction mixture into ice-cold water and extract with ethyl acetate.", "Wash the organic layer with water, brine, and dry over sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Dissolve the crude product in methanol and add sodium bicarbonate.", "Stir the reaction mixture at room temperature for 1 hour.", "Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the final product, methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate." ] }

CAS RN

2169521-06-4

Product Name

methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate

Molecular Formula

C8H5ClO4S3

Molecular Weight

296.8

Purity

95

Origin of Product

United States

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